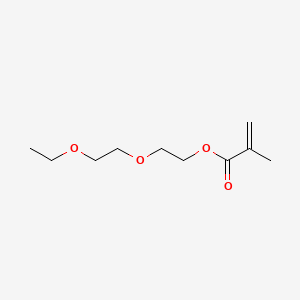
trans-2,3,4,5,6-Pentafluoro-β-nitrostyrène
Vue d'ensemble
Description
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene: is a chemical compound with the molecular formula C8H2F5NO2 and a molecular weight of 239.10 g/mol It is characterized by the presence of five fluorine atoms attached to a benzene ring and a nitro group attached to an ethylene bridge
Applications De Recherche Scientifique
Chemistry: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is used in chemical synthesis studies due to its unique reactivity and ability to undergo various chemical transformations .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features suggest potential use in drug discovery and development, particularly in designing molecules with specific electronic properties.
Industry: The compound has been used to construct organic electronic devices, such as field-effect transistors and solar cells, due to the strong electron-accepting nature of the nitro group. It may also find applications in nanotechnology and advanced materials research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene typically involves the reaction of pentafluorobenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to form the desired nitrostyrene compound .
Industrial Production Methods: While specific industrial production methods for trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding nitrobenzene derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amine derivatives.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as hydroxide ions, amines, under basic conditions.
Major Products:
Oxidation: Nitrobenzene derivatives.
Reduction: Amine derivatives.
Substitution: Substituted nitrostyrene compounds with nucleophiles replacing fluorine atoms.
Mécanisme D'action
The mechanism by which trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene exerts its effects is primarily related to its electron-accepting properties. The nitro group acts as a strong electron acceptor, facilitating various chemical reactions and interactions with other molecules. This property is crucial in applications such as organic electronics, where the compound can modulate electronic properties and enhance device performance.
Comparaison Avec Des Composés Similaires
trans-2,3,4,5,6-Pentafluorostyrene: Lacks the nitro group, making it less electron-accepting.
trans-beta-Nitrostyrene: Lacks the fluorine atoms, resulting in different reactivity and electronic properties.
trans-1,4-Diphenyl-2-butene-1,4-dione: Different functional groups and reactivity.
Uniqueness: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is unique due to the combination of five fluorine atoms and a nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring strong electron acceptors and specific chemical transformations .
Propriétés
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBACRWAXVCTNR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420991 | |
| Record name | ST51006781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207605-39-8 | |
| Record name | ST51006781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















